Rhodamine B hydrazide

Vue d'ensemble

Description

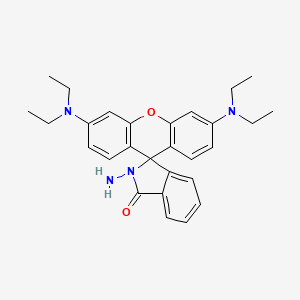

Rhodamine B hydrazide is a derivative of rhodamine B, a well-known xanthene dye. This compound is characterized by its spirocyclic structure, which makes it colorless and non-fluorescent in its closed form. Upon interaction with specific analytes or under certain conditions, it undergoes structural changes that result in a highly fluorescent open form. This property makes this compound a valuable tool in various scientific applications, particularly in the fields of sensing and imaging.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Rhodamine B hydrazide can be synthesized through the reaction of rhodamine B chloride with hydrazine hydrate. The reaction typically involves dissolving rhodamine B chloride in an appropriate solvent, such as ethanol, and then adding hydrazine hydrate. The mixture is heated under reflux conditions for several hours until the reaction is complete. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is continuously stirred and maintained at the optimal temperature to facilitate the reaction. After the reaction is complete, the product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.

Analyse Des Réactions Chimiques

Types of Reactions

Rhodamine B hydrazide undergoes several types of chemical reactions, including:

Substitution: Reaction with various aldehydes and ketones to form hydrazones.

Complexation: Formation of complexes with metal ions such as copper and mercury, which induces fluorescence changes.

Common Reagents and Conditions

Oxidation: Acetonitrile as the solvent, electric potential applied.

Substitution: Aldehydes or ketones, typically in an organic solvent like ethanol or methanol.

Complexation: Metal ions such as copper(II) or mercury(II) in aqueous or organic solvents.

Major Products Formed

Oxidation: Rhodamine B, phtalazinone derivative, phenanthrenone derivative.

Substitution: Various hydrazones depending on the aldehyde or ketone used.

Complexation: Fluorescent complexes with metal ions.

Applications De Recherche Scientifique

Chemical Sensing Applications

Detection of Nitric Oxide

Rhodamine B hydrazide has been employed as a selective probe for detecting nitric oxide (NO). The compound reacts with NO to produce fluorescent rhodamine B, demonstrating a linear response to NO concentration with a detection limit as low as 20 nM. The probe shows excellent stability across a broad pH range and significant selectivity over other reactive species, making it suitable for biological applications, including imaging in macrophage cells .

Colorimetric Probes for Metal Ions

Recent developments have focused on this compound-based probes for detecting metal ions such as nickel (II) and iron (III). For instance, a novel probe synthesized from this compound and quinoline exhibited high sensitivity towards nickel ions, with a detection limit of 0.30 μmol L. Similarly, derivatives of this compound have been developed to selectively detect iron ions by utilizing fluorescence changes upon complexation .

Biological Applications

Antioxidant Properties

this compound derivatives have been investigated for their antioxidant properties. In one study, several derivatives were synthesized and tested for their ability to scavenge free radicals. The results indicated that certain derivatives exhibited notable antioxidant activity, suggesting potential applications in health and medicine .

Cytotoxicity Studies

The cytotoxic effects of this compound derivatives have been assessed in various cancer cell lines. For example, one derivative demonstrated acceptable cytotoxicity against breast cancer cell lines, indicating its potential use in targeted cancer therapies .

Electrochemical Applications

This compound has been studied for its electrochemical properties, particularly as an electric potential sensor. The electrooxidation process of this compound leads to the formation of several fluorescent derivatives. This transformation allows the compound to be used in electrochemical sensing applications, where it can respond to different stimuli by exhibiting turn-on fluorescence .

Fluorescent Imaging

The ability of this compound to generate strong fluorescence upon reaction with specific analytes has made it valuable for imaging applications. The compound's fluorescence can be utilized for visualizing biological processes in live cells, enhancing the understanding of cellular functions and interactions .

Data Table: Summary of Applications

| Application Area | Description | Detection Limit |

|---|---|---|

| Nitric Oxide Detection | Fluorescent probe for NO detection in biological systems | 20 nM |

| Metal Ion Sensing | Colorimetric probes for metal ions like Ni(II) and Fe(III) | Ni(II): 0.30 μmol L Fe(III): Not specified |

| Antioxidant Activity | Assessment of free radical scavenging properties | Varies by derivative |

| Cytotoxicity | Evaluation of effects on cancer cell lines | Acceptable levels |

| Electrochemical Sensing | Turn-on fluorescence response to electric potential | Not specified |

| Fluorescent Imaging | Visualization of biological processes in live cells | Not specified |

Mécanisme D'action

The mechanism of action of rhodamine B hydrazide involves the opening of its spirocyclic structure upon interaction with specific analytes or under certain conditions. This structural change converts the compound from a non-fluorescent to a highly fluorescent form. The molecular targets and pathways involved include:

Comparaison Avec Des Composés Similaires

Rhodamine B hydrazide is similar to other rhodamine derivatives, such as rhodamine B acylhydrazone. it exhibits unique properties that make it distinct:

Rhodamine B Acylhydrazone: This compound has a similar structure but differs in its electrochemical behavior.

Rhodamine B: The parent compound, rhodamine B, is a widely used dye but lacks the specific sensing capabilities of its hydrazide derivative.

Similar Compounds

- Rhodamine B acylhydrazone

- Rhodamine 6G hydrazide

- Rhodamine 123 hydrazide

This compound stands out due to its ability to act as a versatile fluorescent probe, making it invaluable in various scientific and industrial applications.

Activité Biologique

Rhodamine B hydrazide (RBH), a derivative of the well-known rhodamine dye, has gained attention for its diverse biological activities and applications in various fields, including biochemistry, environmental monitoring, and medical diagnostics. This article delves into the biological activity of RBH, highlighting its mechanisms, applications, and recent research findings.

This compound is characterized by its vibrant fluorescence properties, which are influenced by its chemical structure. It has an absorption maximum at 554 nm and a fluorescence emission maximum at 574 nm. The compound is notable for its ability to form stable complexes with various analytes, making it a valuable tool in sensing applications.

- Fluorescent Probes : RBH is primarily used as a fluorescent probe for detecting specific analytes. Its fluorescence can be significantly enhanced in the presence of sulfite ions, which convert RBH to rhodamine B-like fluorescent species. This property allows for sensitive detection of sulfites in various samples, with detection limits as low as 1.4 ng/mL .

- Protein Carbonyl Detection : RBH has been utilized in a novel fluorometric assay for quantifying protein carbonyls, which are indicators of oxidative stress and cellular damage. The assay demonstrates high sensitivity (0.4 pmol limit) and a shorter reaction time compared to traditional methods, making it suitable for rapid diagnostics .

- Chemosensing Applications : Recent studies have explored RBH's role as a chemosensor for detecting cyanide ions (CN⁻). The interaction between RBH and CN⁻ alters the electronic properties of the compound, allowing for dynamic monitoring of cyanide levels .

1. Detection of Sulfite

A study demonstrated that RBH could effectively detect sulfite concentrations ranging from 5 to 800 ng/mL. The presence of Tween 80 surfactant micelles was found to enhance the fluorescent response, indicating potential applications in food safety monitoring .

2. Protein Carbonyl Quantification

In another investigation, RBH was employed to quantify protein carbonyls in biological samples. The assay showed a significant improvement in sensitivity and reliability compared to existing methods. Researchers noted that RBH could detect very low protein quantities (as low as 2.5 µg) within just one hour of incubation .

Research Findings Summary

Propriétés

IUPAC Name |

2-amino-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O2/c1-5-30(6-2)19-13-15-23-25(17-19)34-26-18-20(31(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(33)32(28)29/h9-18H,5-8,29H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDHTIVYKKLOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400828 | |

| Record name | Rhodamine B hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74317-53-6 | |

| Record name | Rhodamine B hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodamine B hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.